REACTION_CXSMILES
|
[Cl:1][C:2]1(O)[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][NH:3]1.[F:10][C:11]1[CH:12]=[C:13]([N+:18]([O-:20])=[O:19])[CH:14]=[CH:15][C:16]=1F.C(=O)([O-])[O-:22].[Li+].[Li+].Cl>O.CO.CS(C)=O>[Cl:1][C:2]1[C:7]([Cl:8])=[C:6]([O:22][C:16]2[CH:15]=[CH:14][C:13]([N+:18]([O-:20])=[O:19])=[CH:12][C:11]=2[F:10])[CH:5]=[CH:4][N:3]=1 |f:2.3.4|
|
Name
|
2-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2,3-dichloropyridinol
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
ClC1(NC=CC=C1Cl)O
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
59.4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Li+].[Li+]
|
Name
|
|
Quantity
|
360 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
960 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
115 °C
|
Type
|
CUSTOM
|
Details
|
the resulting slurry was stirred at 35° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 25° C.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 28° C.
|
Type
|
FILTRATION
|
Details
|
the slurry was filtered on a Buechner funnel
|
Type
|
WASH
|
Details
|
the filter cake was washed with water (four times 250 mL)
|
Type
|
STIRRING
|
Details
|
water (250 mL), and the resulting mixture was stirred for 20 min at 45° C
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 25° C.
|
Type
|
FILTRATION
|
Details
|
the slurry was filtered
|
Type
|
WASH
|
Details
|
The resulting cake washed with heptane (two times 75 mL)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC(=C1Cl)OC1=C(C=C(C=C1)[N+](=O)[O-])F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 164.68 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |